molecular formula C14H13N2NaO4S B089764 Acediasulfone Sodium CAS No. 127-60-6

Acediasulfone Sodium

Cat. No. B089764
CAS RN: 127-60-6
M. Wt: 328.32 g/mol
InChI Key: GPNYXGDUKNYCNI-UHFFFAOYSA-M
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Description

Acediasulfone Sodium (INN) is an antimicrobial and antimalarial long-acting prodrug of dapsone . It belongs to the class of organic compounds known as alpha amino acids, which are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .


Synthesis Analysis

Dapsone, the parent drug of Acediasulfone Sodium, is somewhat inconvenient to administer to patients because of its rather low water solubility. In the search for more easily administered drugs, dapsone was reacted with bromoacetic acid to give Acediasulfone Sodium, which can be administered as a water-soluble salt .


Molecular Structure Analysis

The molecular formula of Acediasulfone Sodium is C14H13N2NaO4S. It has an average mass of 328.319 Da and a monoisotopic mass of 328.049377 Da .


Physical And Chemical Properties Analysis

Acediasulfone Sodium has a molecular formula of C14H13N2NaO4S, an average mass of 328.319 Da, and a monoisotopic mass of 328.049377 Da .

Scientific Research Applications

  • Acediasulfone Sodium is used in chromatographic methods for drug analysis. Mohammad et al. (2007) describe the use of column liquid chromatography (LC) and thin-layer chromatography (TLC)-densitometry methods for the simultaneous determination of Acediasulfone and other drugs. This research highlights its role in the precise and accurate analysis of pharmaceutical compounds (Mohammad, Zawilla, El-Anwar, & Aly, 2007).

  • Acediasulfone Sodium interacts with enzymes. Fridovich (1968) studied the interaction of acetoacetic decarboxylase with several inhibitors, including compounds related to Acediasulfone Sodium. This research provides insight into the biochemical pathways and potential therapeutic applications of such interactions (Fridovich, 1968).

  • Its applications in pediatric oncology for protecting against cisplatin-induced ototoxicity are notable. Freyer et al. (2019) discuss the efficacy of various systemic drugs, including Acediasulfone Sodium derivatives, in preventing hearing loss caused by cisplatin treatment in children and adolescents with cancer (Freyer, Brock, Knight, Reaman, Cabral, Robinson, & Sung, 2019).

  • In dermatology, Acediasulfone Sodium (as Sulfoxone Sodium) has been used in the treatment of dermatitis herpetiformis, with Goldman (1952) reporting its effectiveness and lower toxicity compared to other treatments (Goldman, 1952).

Safety And Hazards

When handling Acediasulfone Sodium, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

sodium;2-[4-(4-aminophenyl)sulfonylanilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S.Na/c15-10-1-5-12(6-2-10)21(19,20)13-7-3-11(4-8-13)16-9-14(17)18;/h1-8,16H,9,15H2,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPNYXGDUKNYCNI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80155360
Record name Acediasulfone sodium [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acediasulfone Sodium

CAS RN

127-60-6
Record name Acediasulfone sodium [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acediasulfone sodium [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acediasulfone sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACEDIASULFONE SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M45G7BJL52
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CR Ganellin, DJ Triggle - 1996 - books.google.com
This book provides the ultimate resource for medicinal and pharmaceutical chemists, presenting concise chemical, physical, and bibliographic data on drugs and pharmacological …
Number of citations: 76 books.google.com
J Bngel - 1891 - booksdo.com
This reference book describes the production'iso-lation processes of 2267 active pharmaceutical substances (including the syntheses of their intermediates) that are or have been …
Number of citations: 4 booksdo.com
J Elks - 2014 - books.google.com
The publisher makes no representation, express or implied, with regard to the accuracy of the information contained in this Dictionary, and cannot accept any legal responsibility or …
Number of citations: 272 books.google.com

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